N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted at position 3 with a carboxamide group linked to a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-12-8-6-11(7-9-12)17-16(18)14-10-20-15-5-3-2-4-13(14)15/h6-10H,2-5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCFXZIGXYIWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the condensation of 4-methoxyaniline with a benzothiophene derivative. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carboxamide can produce an amine derivative.
Scientific Research Applications
Research indicates that N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits various biological activities:
1. Anticancer Activity:
- Mechanism of Action: The compound has shown significant effects against multiple cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). It induces apoptosis and causes cell cycle arrest in these cells by modulating mitochondrial pathways and affecting pro-apoptotic and anti-apoptotic protein levels .
2. Antimicrobial Activity:
- Effects on Pathogens: Preliminary studies suggest that this compound exhibits antibacterial properties against common pathogens like Escherichia coli and Staphylococcus aureus. Additionally, it may possess antifungal activity .
Case Studies and Research Findings
Several studies have documented the biological effects and potential applications of this compound:
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Bioactivities
Key Observations :
- Substituent Position and Type : The 4-methoxyphenyl group in the target compound likely enhances hydrogen-bonding interactions compared to methyl or chloro substituents, influencing receptor binding .
- Antimicrobial Activity : Compounds with methoxy or methyl groups (e.g., ) exhibit antibacterial and antifungal activities, suggesting that electron-donating groups may enhance bioactivity .
- Hazard Profiles : Substitution with acetyl groups (e.g., N-(4-acetylphenyl) analog) introduces irritant properties, highlighting the impact of functional groups on safety profiles .
Crystallographic and Conformational Analysis
Table 2: Structural Parameters of Salts and Derivatives
Key Observations :
- Hydrogen Bonding : The prevalence of N–H···O and O–H···O interactions in salts suggests enhanced solubility and stability, which may translate to improved pharmacokinetics in related carboxamides .
Pharmacological Potential
- Cardioprotective Activity : Derivatives like N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide () show superior cardioprotective effects compared to reference drugs, implying that methoxyphenyl-substituted analogs may have therapeutic advantages .
- Antityrosinase Activity: Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () demonstrate optimized synthesis routes and bioactivity, suggesting the target compound could be modified for enzyme inhibition applications .
Biological Activity
N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₂₂N₂O₂S
- Molecular Weight : 330.45 g/mol
- CAS Number : 777879-12-6
This compound features a benzothiophene core, which is known for its versatility in medicinal applications.
Antimicrobial Activity
Research has shown that benzothiophene derivatives exhibit significant antimicrobial properties. The compound this compound has been tested against various bacterial strains:
| Bacterial Strain | Activity | Concentration (mg/ml) |
|---|---|---|
| Staphylococcus aureus | Inhibited | 10 |
| Escherichia coli | Inhibited | 10 |
The antibacterial activity is attributed to the generation of reactive oxygen species (ROS), which damage bacterial DNA and proteins .
Anticancer Potential
Benzothiophene derivatives have also been studied for their anticancer effects. A study indicated that certain derivatives could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and the induction of cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are notable. It has been shown to reduce pro-inflammatory cytokine levels in vitro, suggesting potential use in treating inflammatory diseases. The compound's ability to inhibit cyclooxygenase (COX) enzymes contributes to its anti-inflammatory effects .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed IC50 values significantly lower than many existing chemotherapeutics.
Q & A
Basic: What are the standard synthetic routes for N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can purity be validated?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Formation: Cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol under reflux to form azomethine intermediates .
Amidation: Coupling with 4-methoxyphenyl groups via carbodiimide-mediated reactions (e.g., EDC/HOBt) in DMF or THF .
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.
Validation:
- Purity: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Structural Confirmation: -NMR (amide proton at δ 8.2–8.5 ppm), IR (C=O stretch at ~1650 cm), and HRMS .
Advanced: How can computational methods optimize reaction conditions to minimize byproducts in the synthesis of benzothiophene carboxamides?
Methodological Answer:
DFT Calculations: Use Gaussian or ORCA to model transition states and identify competing pathways (e.g., over-oxidation of the thiophene ring) .
Solvent Screening: COSMO-RS simulations to predict solvent effects on reaction selectivity (e.g., DMF vs. THF for amidation yield) .
Kinetic Analysis: Employ MATLAB or Python-based kinetic models to adjust temperature and reagent stoichiometry, reducing side reactions like hydrolysis of the methoxyphenyl group .
Basic: What spectroscopic techniques are most effective for characterizing the crystal structure of this compound?
Methodological Answer:
Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key parameters: R-factor < 5%, hydrogen bonding patterns (e.g., N–H⋯O interactions) .
Complementary Techniques:
- IR Spectroscopy: Confirm hydrogen bonding via N–H stretches (3200–3400 cm) .
- Solid-State NMR: CP/MAS to assess crystallinity and polymorphic forms .
Advanced: How can crystallographic data resolve contradictions in reported biological activities of structurally similar analogs?
Methodological Answer:
Structural-Activity Relationship (SAR) Analysis:
- Overlay crystal structures (e.g., CCDC entries) to compare dihedral angles between the benzothiophene core and 4-methoxyphenyl group. Smaller angles (<10°) correlate with enhanced receptor binding .
- Identify key intermolecular interactions (e.g., C–H⋯π stacking in active vs. inactive analogs) using Mercury software .
Electrostatic Potential Maps: Generate via Multiwfn to highlight nucleophilic/electrophilic regions influencing enzyme inhibition (e.g., tyrosinase vs. COX-2 selectivity) .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
Antimicrobial Screening:
- Broth Microdilution (CLSI guidelines): MIC against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) .
Enzyme Inhibition:
- Tyrosinase Assay: Spectrophotometric measurement of L-DOPA oxidation inhibition (IC calculation) .
Cytotoxicity: MTT assay on HEK-293 cells to establish selectivity indices .
Advanced: How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?
Methodological Answer:
Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance lipophilicity (logP optimization via ChemAxon) .
Nanocarrier Systems: Encapsulate in PLGA nanoparticles (particle size < 200 nm, PDI < 0.2) for sustained release; validate via HPLC monitoring of plasma concentrations .
Metabolic Stability: LC-MS/MS analysis of microsomal incubations (human liver microsomes, NADPH cofactor) to identify CYP450-mediated degradation hotspots .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
Condition Screening:
- Thermal Stability: TGA/DSC (N atmosphere, 10°C/min) to determine decomposition onset (>150°C ideal) .
- Light Sensitivity: UV-vis monitoring of 1 mM solutions under accelerated light exposure (ICH Q1B guidelines) .
Storage Protocol: Argon-purged vials at -20°C in amber glass; periodic -NMR checks for degradation (e.g., methoxy group cleavage) .
Advanced: How can contradictory results in enzyme inhibition assays be systematically analyzed?
Methodological Answer:
Assay Validation:
- Positive Controls: Compare with known inhibitors (e.g., kojic acid for tyrosinase) to rule out assay artifacts .
- Z’-Factor Calculation: Ensure robustness (Z’ > 0.5) across triplicate runs .
Data Triangulation:
- Molecular Docking (AutoDock Vina): Verify binding poses correlate with activity trends (e.g., hydrogen bonding with His263 in tyrosinase) .
- SPR Analysis: Measure real-time binding kinetics (K) to confirm static vs. dynamic inhibition mechanisms .
Basic: What computational tools predict the compound’s solubility and partition coefficient (logP)?
Methodological Answer:
Software:
- logP: ACD/Percepta or ChemAxon using atom-based contribution methods .
- Solubility: COSMOtherm with TURBOMOLE-generated σ-profiles .
Experimental Cross-Validation: Shake-flask method (octanol/water) with HPLC quantification .
Advanced: How can hydrogen bonding networks in the crystal lattice inform co-crystallization strategies for enhanced stability?
Methodological Answer:
Graph Set Analysis (Mercury): Classify motifs (e.g., rings) to identify potential co-formers (e.g., succinic acid) .
Co-Crystal Screening: High-throughput slurry experiments (24 solvents, 1:1–1:3 stoichiometries) monitored via PXRD .
Stability Testing: Dynamic vapor sorption (DVS) to assess hygroscopicity reduction in co-crystals vs. pure API .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
